An In-depth Technical Guide to 3-Pyridineacetic Acid: From Synthesis to its Role in Drug Development and Metabolism
An In-depth Technical Guide to 3-Pyridineacetic Acid: From Synthesis to its Role in Drug Development and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridineacetic acid, a heterocyclic compound with the CAS number 501-81-5, is a molecule of significant interest in various scientific disciplines.[1] Structurally, it is characterized by an acetic acid group attached to the third position of a pyridine ring. This arrangement imparts unique chemical properties that make it a valuable building block in organic synthesis and a key intermediate in the pharmaceutical industry. Beyond its synthetic utility, 3-pyridineacetic acid is also a known human xenobiotic metabolite, primarily arising from the breakdown of nicotine and other tobacco alkaloids.[1] This technical guide provides a comprehensive overview of 3-pyridineacetic acid, covering its chemical and physical properties, detailed synthesis protocols, its crucial role in the synthesis of the drug risedronate, and its place within the metabolic pathway of nicotine.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of 3-pyridineacetic acid is fundamental for its application in research and development. The key data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 501-81-5 | [1] |
| Molecular Formula | C₇H₇NO₂ | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| Melting Point | 161-163 °C | |
| ¹H NMR (600 MHz, H₂O), δ (ppm) | 8.40, 7.79, 7.45, 3.58 | [1] |
| ¹³C NMR (CDCl₃), δ (ppm) | Data available | [2] |
| Mass Spectrometry (GC-EI-TOF) | Major peaks at m/z 165.0, 194.0, 120.0, 92.0, 91.0 | [1] |
Synthesis of 3-Pyridineacetic Acid
The synthesis of 3-pyridineacetic acid can be achieved through various routes. A common and effective method involves the hydrolysis of 3-cyanopyridine.
Experimental Protocol: Synthesis via Hydrolysis of 3-Cyanopyridine
This protocol details a two-step process starting from 3-cyanopyridine, proceeding through an intermediate amide to the final carboxylic acid.
Step 1: Synthesis of Nicotinamide from 3-Cyanopyridine
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Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
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Reagents: Add 3-cyanopyridine to the flask, followed by a suitable hydrolyzing agent such as a thermostable nitrilase from Bacillus pallidus Dac521 in a buffered solution (pH 8.0).[3]
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Reaction Conditions: Heat the reaction mixture to 60°C and stir vigorously.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[3]
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Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature. The nicotinamide product can be isolated by extraction with an appropriate organic solvent, followed by drying and evaporation of the solvent.
Step 2: Hydrolysis of Nicotinamide to 3-Pyridineacetic Acid
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Reaction Setup: In a similar setup as Step 1, dissolve the nicotinamide obtained in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).
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Reaction Conditions: Heat the mixture to reflux and maintain the temperature until the hydrolysis is complete, as indicated by TLC or HPLC.
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Work-up and Purification: After cooling, carefully neutralize the reaction mixture with a base (if an acid was used for hydrolysis) or an acid (if a base was used) to precipitate the 3-pyridineacetic acid. The crude product can be collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent such as ethanol or water to yield pure 3-pyridineacetic acid.
Application in Drug Development: Synthesis of Risedronate
3-Pyridineacetic acid is a key starting material in the synthesis of Risedronate sodium, a bisphosphonate used for the treatment of osteoporosis.
Experimental Protocol: One-Pot Synthesis of Risedronate Sodium from 3-Pyridineacetic Acid
This protocol is adapted from patented industrial processes.
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Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, suspend 3-pyridineacetic acid and phosphorous acid in a suitable solvent like chlorobenzene.
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Reagent Addition: Heat the mixture to 85-90°C. Slowly add phosphorus trichloride to the reaction mass.
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Reaction: Maintain the reaction at reflux for approximately 5 hours.
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Hydrolysis and Work-up: After cooling, carefully add demineralized water to the reaction mixture. The aqueous layer containing the risedronic acid is separated.
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pH Adjustment and Isolation: Adjust the pH of the aqueous solution to 4.2-4.5 using a 50% sodium hydroxide solution. This will cause the precipitation of risedronate sodium.
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Purification: Cool the mixture to 0-5°C and stir for 2 hours. The solid product is collected by filtration, washed with 20% aqueous ethyl alcohol, and dried to yield pure risedronate sodium.
Caption: Experimental workflow for the one-pot synthesis of Risedronate Sodium.
Role in Human Metabolism: A Nicotine Metabolite
3-Pyridineacetic acid is a downstream metabolite in the complex pathway of nicotine degradation in the human body. The biotransformation of nicotine primarily occurs in the liver and involves a series of enzymatic reactions.
The major pathway of nicotine metabolism begins with the oxidation of nicotine to cotinine, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2A6.[4] Cotinine is then further metabolized. One of the metabolic routes leads to the formation of 4-(methylamino)-1-(3-pyridyl)-1-butanone, which is subsequently metabolized to 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid.[5] While the direct enzymatic steps from these intermediates to 3-pyridineacetic acid are less detailed in the provided search results, it is established as a urinary metabolite.[6] Another proposed route suggests the formation of 3-pyridylacetate from cotinine or demethylcotinine.[6]
Caption: Simplified metabolic pathway of Nicotine to 3-Pyridineacetic Acid.
Conclusion
3-Pyridineacetic acid is a versatile molecule with significant implications in both synthetic chemistry and human biology. Its role as a key intermediate in the production of the widely used osteoporosis medication, risedronate, underscores its importance in the pharmaceutical industry. Furthermore, its identity as a metabolite of nicotine provides a valuable biomarker for tobacco exposure and for studying the intricacies of human xenobiotic metabolism. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in their work with this important compound.
References
- 1. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
